4-Nitrofluoren-9-one
Description
Contextualization within Fluorenone Chemistry and Nitro-Polycyclic Aromatic Hydrocarbons (NPAHs) Research
The chemistry of 4-Nitrofluoren-9-one is fundamentally linked to its parent structure, fluoren-9-one (also known as 9-fluorenone). Fluoren-9-one is a bright fluorescent yellow solid that serves as a versatile building block in organic synthesis. wikipedia.org Its core structure is a fluorene (B118485) molecule with the methylene (B1212753) bridge at position 9 oxidized to a carbonyl group. wikipedia.org This tricyclic ketone is known to undergo various chemical transformations, including electrophilic aromatic substitution reactions. The fluorenone ring system can be nitrated to introduce one or more nitro groups; for instance, it is known that fluorenone can sustain up to four nitro groups to yield 2,4,5,7-tetranitrofluorenone. wikipedia.org The synthesis of isomers such as 2,4,7-trinitrofluorenone via nitration with a mixture of fuming nitric acid and sulfuric acid has been well-documented. orgsyn.org
This compound also belongs to the broader class of Nitro-Polycyclic Aromatic Hydrocarbons (NPAHs). NPAHs are derivatives of polycyclic aromatic hydrocarbons (PAHs) that contain at least one nitro group. chemeo.com They are not typically produced commercially but are often formed during incomplete combustion processes and through the atmospheric reaction of PAHs with nitrogen oxides. chemeo.com As a result, NPAHs are found in the environment, with sources including diesel engine exhaust. chemeo.com The study of NPAHs is a significant area of environmental and toxicological research due to the biological activities exhibited by many compounds in this class. chemeo.com
Significance of this compound in Contemporary Organic and Materials Science
The significance of this compound in modern research stems from the functional properties of the fluorenone core combined with the influence of the nitro substituent. Substituted fluorenones, in general, are recognized for a range of biological activities, with various derivatives showing potential as antibiotic, anticancer, or antiviral agents. wikipedia.org
While specific applications for the 4-nitro isomer are not extensively documented, related nitro-aromatic compounds are utilized in materials science. For example, derivatives like 9,9-Dimethyl-2-nitrofluorene are used as intermediates in the pharmaceutical industry and as materials for organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the nitro group and the rigid, planar structure of the fluorenone core are properties that are often sought in materials for optoelectronic applications. Therefore, this compound holds potential as a synthetic intermediate or a functional material in the development of new organic electronic materials or biologically active molecules. Its utility lies in its capacity to be further functionalized to create more complex molecular architectures.
Historical Perspective on the Study of this compound and Related Structures
The study of this compound is built upon the long history of fluorenone chemistry. The synthesis of the parent fluorenone structure has been documented for many decades, with early and pervasive methods including the intramolecular Friedel-Crafts acylation of biphenyl (B1667301) derivatives and the oxidation of fluorene or fluorenols. uni-muenchen.de These foundational synthetic routes, established in the early-to-mid 20th century, provided the chemical basis for creating a wide array of substituted fluorenones. uni-muenchen.de
The specific interest in nitro-substituted fluorenones is more recent and is closely tied to the rise of NPAH research. The identification of NPAHs in environmental samples and the subsequent discovery of their biological properties, including mutagenicity, spurred significant investigation into this class of compounds from the latter half of the 20th century onwards. For example, research into the formation and mutagenicity of the related isomer, 2-nitrofluoren-9-one, was published in the 1980s, highlighting the growing scientific focus on understanding the properties and impacts of these compounds. This historical context frames the study of this compound as part of a continuing effort to characterize the vast family of NPAHs and to harness the unique properties of substituted fluorenones for new applications.
Physicochemical Data
The following tables provide key physicochemical data for this compound and its parent compound, Fluoren-9-one.
Table 1: Properties of this compound Note: Experimental physicochemical data for this compound is not widely available. The data presented below includes identifiers and predicted values.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 72391-95-8 | sigmaaldrich.com |
| Molecular Formula | C₁₃H₇NO₃ | sigmaaldrich.com |
| Molar Mass | 225.20 g/mol | - |
| Monoisotopic Mass | 225.04259 Da | uni.lu |
| Predicted XlogP | 2.8 | uni.lu |
Table 2: Experimental Properties of Fluoren-9-one (Parent Compound)
| Property | Value | Source |
| IUPAC Name | fluoren-9-one | nih.gov |
| CAS Number | 486-25-9 | wikipedia.org |
| Molecular Formula | C₁₃H₈O | wikipedia.org |
| Molar Mass | 180.206 g/mol | wikipedia.org |
| Appearance | Yellow solid | wikipedia.org |
| Melting Point | 84.0 °C (357.1 K) | wikipedia.org |
| Boiling Point | 341.5 °C (614.6 K) | wikipedia.org |
| Density | 1.130 g/cm³ (at 99 °C) | wikipedia.org |
| Solubility in water | Insoluble | wikipedia.org |
| Solubility (organic) | Soluble in alcohol, acetone, benzene (B151609); very soluble in ether, toluene (B28343) | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitrofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO3/c15-13-9-5-2-1-4-8(9)12-10(13)6-3-7-11(12)14(16)17/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVWKDDIVRHSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297593 | |
| Record name | 4-nitrofluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72391-95-8 | |
| Record name | NSC116762 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitrofluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-NITRO-9-FLUORENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Nitrofluoren 9 One and Its Precursors
Classical Synthetic Routes to 4-Nitrofluoren-9-one
Nitration Strategies of Fluorenone Precursors
The classical synthesis of this compound primarily relies on the electrophilic aromatic substitution of fluorenone or its precursors. The most direct and common classical method involves the nitration of fluorenone itself using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) researchgate.netingentaconnect.com. This traditional approach, often carried out in solvents such as acetic anhydride, is known to yield a mixture of nitrofluorenone (B14763482) isomers due to regioselectivity challenges. Specifically, the nitration of 9-fluorenone (B1672902) under these conditions results in the formation of both 2-nitrofluoren-9-one and this compound, typically in a ratio of approximately 3:1 researchgate.netingentaconnect.com. This indicates that while this compound is formed, its isolation in pure form from this mixture requires subsequent separation techniques.
While fluorene (B118485) can serve as a precursor to fluorenone through oxidation reactions google.com, direct nitration strategies are more commonly applied to the pre-formed fluorenone core. Studies on the nitration of substituted fluorenes, such as fluorofluorenes, also highlight the potential for isomer formation, with 4-nitro derivatives being among the products obtained lookchem.com. This underscores the general complexity of achieving regioselective nitration on the fluorene scaffold.
Green Chemistry Approaches in this compound Synthesis
Aqueous Media Synthesis Protocols for Nitrofluorenones
A significant advancement in the synthesis of nitrofluorenones, including the potential for producing this compound, has been the adoption of green chemistry principles, particularly the utilization of water as a reaction solvent researchgate.netingentaconnect.comtandfonline.com. Research has demonstrated that electrophilic aromatic nitration of fluorenone can be effectively conducted in aqueous media, offering an environmentally benign alternative to traditional methods that rely on organic solvents. These aqueous-based protocols enable the chemo- and regioselective synthesis of various nitrofluorenones, often achieving high yields in the range of 90% to 98% researchgate.netingentaconnect.comtandfonline.com. For example, nitration of fluorenone using nitric acid and sulfuric acid in water has been reported, providing a greener pathway for accessing nitrofluorenones researchgate.netingentaconnect.com. While specific yields for this compound are not always detailed separately from other isomers in these studies, the general methodology is established for the synthesis of nitrofluorenones in water.
Table 1: Classical vs. Green Synthesis of Nitrofluorenones
| Method | Solvent(s) | Nitrating Agent | Typical Product(s) | Yield Range | Key Advantages/Disadvantages | Citation(s) |
| Classical Nitration | Acetic Anhydride | HNO₃/H₂SO₄ | 2-Nitrofluoren-9-one, this compound (mixture) | N/A | Established, but produces isomer mixtures; uses organic solvent. | researchgate.netingentaconnect.com |
| Green Nitration (Aqueous Media) | Water | HNO₃/H₂SO₄ | Nitrofluorenones (including 4-isomer) | 90-98% | Environmentally benign, mild conditions, simple workup, reduced organic solvent use, cost-effective. | researchgate.netingentaconnect.comtandfonline.com |
Large-Scale Synthesis Considerations for this compound Derivatives
The green chemistry approaches, particularly those employing aqueous media for nitration, present significant advantages for the large-scale synthesis of nitrofluorenone derivatives, including this compound researchgate.nettandfonline.com. The high yields (90-98%) and cost-effectiveness associated with these methods make them attractive for industrial application researchgate.netingentaconnect.comtandfonline.com. Furthermore, general principles for efficient large-scale synthesis, applicable to fluorenone derivatives, highlight the importance of mild reaction conditions, high product purity, and solvent recyclability google.comgoogle.com. The use of water as a solvent in these processes not only reduces environmental concerns but also contributes to improved operational safety and potentially lower energy consumption, critical factors for scaling up chemical production google.com. The simplified workup procedures associated with aqueous syntheses also facilitate easier purification on a larger scale, further contributing to the practicality of these methods for industrial implementation researchgate.netingentaconnect.comtandfonline.com.
Compound List
this compound
Fluorenone
Fluorene
2-Nitrofluoren-9-one
2,7-Dinitrofluorenone
2,4,7-Trinitrofluorenone
4-Amino-5-nitro-9H-fluoren-9-one
2-Bromofluorenone
2,7-Dibromofluorenone
Bromonitrofluorenones
1-Fluorofluorene
3-Fluorofluorene
1-Fluoro-2-nitrofluorene
1-Fluoro-4-nitrofluorene
1-Fluoro-7-nitrofluorene
9-Fluorenylmethanol
9,9-Dimethylfluorene
9,9-Dimethyl-2-nitrofluorene
2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene
9,9-Dimethyl-7-nitro-9H-fluorene-2-carbonitrile
Chemo- and Regioselective Synthesis of this compound Isomers
The synthesis of nitrofluorenone isomers, particularly this compound, presents a significant challenge in controlling the position of the nitro group on the fluorenone core. Electrophilic aromatic substitution, specifically nitration, is the primary method for introducing nitro groups onto aromatic systems. However, the inherent electronic properties of fluorenone and the reaction conditions employed dictate the regioselectivity of this process.
General Nitration of Fluorenone and Regioselectivity
Direct nitration of fluorenone typically occurs preferentially at the 2- and 7-positions of the aromatic rings. This regioselectivity is attributed to the activating nature of these positions towards electrophilic attack. Common nitrating agents, such as mixtures of nitric acid and sulfuric acid, when applied to fluorenone, predominantly yield 2-nitrofluorenone and subsequently 2,7-dinitrofluorenone.
For instance, a study employing a green synthesis approach using water as a solvent reported the nitration of fluorenone (1) with a mixture of nitric acid (65%) and sulfuric acid (96%) at 80°C for 1.5 hours, yielding 2-nitrofluorenone (3a) in a high yield of 92% ingentaconnect.com. Further modifications of reaction conditions, such as increasing the concentration of nitrating agents and raising the temperature to reflux (120°C), facilitated the formation of 2,7-dinitrofluorenone (4) in 90% yield ingentaconnect.com. Similarly, the use of fuming nitric acid with sulfuric acid under reflux conditions yielded 2,4,7-trinitrofluorenone (5) in 94% yield ingentaconnect.com. Another method utilizing a mixed acid (H₂SO₄/HNO₃) under reflux at 120°C for 24 hours also achieved a 90% yield of 2,7-dinitrofluorenone .
These methods highlight a strong preference for substitution at the 2- and 7-positions. While attempts have been made to achieve higher degrees of nitration, such as the formation of dinitro and trinitro derivatives, achieving selective mononitration at other positions, like the 4-position, via direct nitration of fluorenone remains challenging. Some reports indicate that using powerful nitrating reagents can lead to mixtures of isomers, for example, a mixture of 4- and 2,5-dinitrofluorenones researchgate.net.
Synthesis of this compound
In contrast to the direct nitration of fluorenone, the synthesis of This compound has been reported via alternative, multi-step strategies. One such method involves the cyclization of a precursor nitro-acid, specifically the cyclization of nitro-acid (XI) to form 4-Nitrofluorenone (XIV) cdnsciencepub.com. This approach bypasses the regioselectivity issues associated with the direct nitration of the fluorenone skeleton, suggesting that the nitro group is introduced onto a precursor molecule before the fluorenone ring system is fully formed. The details of this cyclization method, including specific reagents, conditions, and yields for achieving high chemo- and regioselectivity for the 4-isomer, are not extensively detailed in the provided literature snippets.
Other isomers, such as 3-nitrofluorenone, have also been synthesized through multi-step sequences, for example, involving nitration of a substituted diphenyl precursor followed by ring closure rsc.org. These findings underscore that achieving specific nitrofluorenone isomers, particularly those not favored by direct electrophilic substitution, often necessitates tailored synthetic routes that control the introduction of the nitro group at an earlier stage of synthesis or utilize different reaction mechanisms.
Factors Influencing Selectivity
The chemo- and regioselectivity of nitration reactions are significantly influenced by several factors, including:
Nature of the Nitrating Agent: The strength and composition of the nitrating mixture (e.g., HNO₃/H₂SO₄ ratio, fuming vs. concentrated acids) can affect the rate and selectivity of the reaction ingentaconnect.com.
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote further nitration, leading to di- and poly-nitrated products, and potentially alter isomer distribution ingentaconnect.com.
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism, thereby affecting selectivity. Aqueous media have been explored for greener synthesis approaches ingentaconnect.comresearchgate.net.
Substituent Effects: Pre-existing substituents on the fluorenone ring can direct incoming electrophiles, but fluorenone itself is a relatively deactivated system compared to simple aromatics.
While significant progress has been made in the selective synthesis of 2-nitrofluorenone and its dinitro derivatives, the regioselective synthesis of this compound via direct nitration of fluorenone remains an area requiring specialized synthetic strategies.
Synthesis Data for Nitrofluorenone Isomers
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Selectivity Focus | Source |
| 9-Fluorenone (1) | HNO₃ (65%, 2.8 eq), H₂SO₄ (96%, 3.6 eq) | Water | 80°C, 1.5 h | 2-Nitrofluorenone (3a) | 92% | 2-position | ingentaconnect.com |
| 9-Fluorenone (1) | HNO₃ (65%, 10 eq), H₂SO₄ (96%, 12.5 eq) | Water | Reflux (120°C), 5 h | 2,7-Dinitrofluorenone (4) | 90% | 2,7-positions | ingentaconnect.com |
| 9-Fluorenone (1) | Fuming HNO₃ (95%, 11 eq), H₂SO₄ (96%, 9 eq) | Water | Reflux, 5 h | 2,4,7-Trinitrofluorenone (5) | 94% | 2,4,7-positions | ingentaconnect.com |
| 9-Fluorenone (1) | Mixed Acid (H₂SO₄/HNO₃ 1:1) | - | Reflux (120°C), 24 h | 2,7-Dinitrofluorenone (4) | 90% | 2,7-positions | |
| Nitro-acid (XI) | Cyclization (specifics not detailed) | - | - | This compound (XIV) | - | 4-position | cdnsciencepub.com |
| 2-Aminodiphenyl deriv | Multi-step synthesis (incl. nitration, cyclization) | - | - | 3-Nitrofluorenone | - | 3-position | rsc.org |
Note: The table highlights that direct nitration of fluorenone primarily yields isomers substituted at the 2- and 7-positions. The synthesis of this compound is achieved through alternative routes, such as the cyclization of a nitro-acid precursor.
Compound List:
this compound
Fluorenone (9-Fluorenone)
2-Nitrofluorenone
2,7-Dinitrofluorenone
2,4,7-Trinitrofluorenone
3-Nitrofluorenone
Chemical Reactivity and Derivatization of 4 Nitrofluoren 9 One
Reduction Reactions of the Nitro Group in 4-Nitrofluoren-9-one
The nitro group (-NO₂) in this compound can undergo reduction to an amino group (-NH₂), leading to the formation of amino-fluorenone derivatives. This transformation is a fundamental reaction in organic chemistry, often employed to introduce amine functionalities into aromatic systems.
Formation of Amino-Fluorenone Derivatives
Reduction of the nitro group in nitrofluorenone (B14763482) derivatives can yield the corresponding amino-fluorenone compounds. For instance, the reduction of 2-nitrofluorenone, a related compound, is conveniently achieved using stannous chloride in hydrochloric acid, producing 2-aminofluorenone rsc.org. While direct information on the reduction of this compound to its amino derivative is not explicitly detailed in the provided search results, the general principle applies. The formation of amino-fluorenone derivatives is a common synthetic strategy, with these amines serving as precursors for further chemical modifications smolecule.comontosight.ai.
Catalytic Hydrogenation and Chemo-selective Reduction
Catalytic hydrogenation is a widely used and efficient method for reducing nitro groups to amines chemistrytalk.orgalmacgroup.commasterorganicchemistry.com. This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni) chemistrytalk.orgmasterorganicchemistry.com. For nitroaromatic compounds, catalytic hydrogenation is a well-established reaction pathway almacgroup.com. The chemo-selectivity of reduction is crucial when other reducible functional groups are present. For example, in the reduction of 4-nitroacetophenone, which contains both a nitro and a carbonyl group, specific reagents can selectively reduce the nitro group. Tin and hydrochloric acid are noted for reducing the aromatic nitro group without affecting the carbonyl group, while sodium borohydride (B1222165) selectively reduces the ketone scispace.com. While not directly applied to this compound in the provided snippets, these examples highlight the principles of chemo-selective reduction applicable to molecules with multiple functional groups.
Electrophilic Aromatic Substitution on the this compound Core
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems, where an electrophile replaces a hydrogen atom on the ring minia.edu.egmasterorganicchemistry.compressbooks.pub. The fluorenone core of this compound is susceptible to such reactions, although the presence of the nitro group, an electron-withdrawing substituent, deactivates the ring towards electrophilic attack minia.edu.egyoutube.com.
Nitration of this compound to Higher Nitrated Analogues
Further nitration of this compound could potentially lead to analogues with multiple nitro groups. Nitration typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile minia.edu.eg. While specific studies detailing the nitration of this compound to higher nitrated analogues are not directly provided, the general method for nitrating aromatic compounds is well-established minia.edu.egrsc.org. For example, fluorenone itself can be nitrated to form dinitrofluorenone derivatives rsc.org. The presence of an existing nitro group on the fluorenone ring would likely influence the position and ease of further nitration due to its deactivating nature minia.edu.eg.
Nucleophilic Addition and Condensation Reactions at the C-9 Position of this compound
The carbonyl group (C=O) at the C-9 position of this compound is an electrophilic center, making it susceptible to nucleophilic attack byjus.comdoubtnut.com. This reactivity allows for nucleophilic addition and condensation reactions, which are key transformations for modifying the fluorenone scaffold.
Nucleophilic addition reactions typically involve a nucleophile attacking the electron-deficient carbonyl carbon, leading to the formation of a new sigma bond and breaking the pi bond of the carbonyl group byjus.comdoubtnut.com. This process often results in a tetrahedral intermediate byjus.com. Condensation reactions, which often follow an initial addition, involve the elimination of a small molecule, such as water, to form a new double bond.
While specific examples of nucleophilic addition or condensation reactions directly involving this compound are not detailed in the provided search results, the carbonyl group in fluorenones is known to participate in such reactions. For instance, fluorenone derivatives can react with malononitrile (B47326) in DMF to produce 9-dicyanomethylenefluorenes researchgate.net. The electron-withdrawing nitro group on this compound would likely influence the electrophilicity of the C-9 carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to unsubstituted fluorenone.
Synthesis of 9,9-Bis(alkylthio)nitrofluorenesnih.govmdpi.compsu.eduresearchgate.net
The synthesis of 9,9-bis(alkylthio)nitrofluorenes, a class of intramolecular charge-transfer (ICT) complexes, typically involves the thioacetalization of nitrofluoren-9-ones with alkanethiols. Standard condensation procedures are often hampered by strong charge-transfer (CT) interactions between the reactants, necessitating modified synthetic routes. A common approach involves using a stoichiometric excess of aluminum chloride (AlCl₃) as a mediating agent in a polar solvent like nitromethane (B149229) psu.edu. This method allows for the efficient formation of these derivatives, yielding the desired products in good yields psu.edu.
Table 1: Synthesis and Properties of 9,9-Bis(alkylthio)nitrofluorenes
| Nitrofluorene Derivative (R = alkyl) | Nitro Substitution | Yield (%) | Electron Drift Mobility (cm²/Vs) (pd) | Reference |
| 9,9-bis(ethylthio)-3-nitrofluorene | 3-nitro | 85 | ~2.5 x 10⁻⁷ | psu.edu |
| 9,9-bis(n-butylthio)-3-nitrofluorene | 3-nitro | 70 | Not reported | psu.edu |
| 9,9-bis(n-butylthio)-2,7-dinitrofluorene | 2,7-dinitro | 89 | 2 x 10⁻⁸ | psu.edu |
| 9,9-bis(n-butylthio)-2,4,7-trinitrofluorene | 2,4,7-trinitro | 87 | 5 x 10⁻⁸ | psu.edu |
| 9,9-bis(n-butylthio)-2,4,5,7-tetranitrofluorene | 2,4,5,7-tetranitro | 93 | 2.5 x 10⁻⁷ | psu.edu |
Note: Electron drift mobility values (pd) are estimates for (1)/PVK systems (1:1 by weight) under an applied field of 2 x 10⁵ V cm⁻¹.
These compounds exhibit distinct long-wavelength shoulders in their electronic absorption spectra, absent in simpler nitrofluorene derivatives, indicative of their intramolecular charge-transfer character psu.edu.
Formation of 9-(Metalloceneylidene)nitrofluorene Derivativesnih.govworktribe.com
Nitrofluorene derivatives can be further functionalized to form metalloceneylidene compounds, such as those incorporating ferrocene (B1249389) (Fc) or ruthenocene (Rc) moieties. These derivatives are synthesized through reactions involving nitrofluorenes as CH-acids with metallocene carboxaldehydes or their vinylogues worktribe.com. For example, ferrocenecarboxaldehyde reacts with nitrofluorenes to yield ferrocenylidene-nitrofluorene derivatives worktribe.com. These compounds are characterized by their unique electronic properties, including intramolecular charge transfer (ICT) and redox behavior worktribe.com.
Table 2: Solvatochromic Properties of Ferrocenylidene-Nitrofluorene Derivatives
| Compound | Solvent | λ(ICT) (nm) | Reference |
| 8a | Acetonitrile (B52724) | 604.5 | worktribe.com |
| 8a | 1,2-dichloroethane | 622.5 | worktribe.com |
These metallocene-containing derivatives often display solvatochromism, where the ICT band shifts with solvent polarity, reflecting changes in the solute-solvent interactions and the polarity of the excited state worktribe.com.
Intramolecular Charge Transfer (ICT) Complex Formation in this compound Derivatives nih.govrsc.orgworktribe.comresearchgate.netacs.org
Intramolecular Charge Transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating moiety to an electron-accepting moiety within the same molecule, typically connected by a conjugated π-system or a spacer nih.gov. Nitrofluorene derivatives, with their electron-deficient nitrofluorene core, are excellent candidates for ICT systems when appropriately functionalized with electron-donating groups.
These push-pull systems, comprising a donor and an acceptor linked together, exhibit unique photophysical properties. The ICT transition often results in absorption bands in the visible to near-infrared regions nih.govmdpi.com. The strength and nature of the ICT can be modulated by structural modifications, such as altering the donor strength or extending the π-conjugation nih.govworktribe.com. For instance, the electronic absorption spectra of nitrofluorene derivatives often show distinct ICT bands, whose positions are sensitive to solvent polarity (solvatochromism) nih.govworktribe.com. The ease of rotation around certain bonds, like the C(9)–C(α) bond in nitro-substituted 9-aminomethylenefluorenes, can also be enhanced by strong ICT rsc.org.
Applications of such ICT materials are diverse, including dye-sensitized solar cells (DSSCs), nonlinear optical (NLO) applications, solvatochromic probes, and as components in molecular electronic devices nih.govmdpi.com. The precise tuning of ICT energies and redox potentials is crucial for optimizing their performance in these applications researchgate.net.
Supramolecular Chemistry and Crystal Engineering with this compound nih.govresearchgate.net
The inherent electronic properties and structural rigidity of nitrofluoren-9-one derivatives make them attractive for supramolecular chemistry and crystal engineering. These fields focus on the design and synthesis of extended structures through non-covalent interactions.
Supramolecular Chemistry and Crystal Engineering with this compound
Non-Covalent Interactions in this compound Adductsaip.orguchile.clresearchgate.netresearchgate.netcore.ac.ukwikipedia.orgmdpi.comnih.gov
Non-covalent interactions, such as hydrogen bonding, π–π stacking, van der Waals forces, and dipole–dipole interactions, play a pivotal role in organizing molecules into supramolecular architectures and influencing crystal packing wikipedia.orgnih.gov. In nitrofluorene derivatives, these interactions are frequently observed:
Hydrogen Bonding : The nitro group, particularly its oxygen atoms, can act as a hydrogen bond acceptor. For example, hydrogen-bonding interactions have been observed between the triplet state of 2-nitrofluorene (B1194847) and alcohol solvent molecules, influencing its reactivity aip.orgnih.govresearchgate.netresearchgate.net.
π–π Stacking : The planar aromatic fluorene (B118485) core readily participates in π–π stacking interactions, where aromatic rings align face-to-face or in an offset manner. These interactions are crucial for charge transport in solid-state materials and influence the packing of nitrofluorene derivatives in crystals uchile.clresearchgate.netcore.ac.ukrsc.org. Interplanar distances in such stacks typically range from 3.35 to 3.8 Å worktribe.commdpi.com.
Dipole–Dipole Interactions : The significant dipole moment arising from the nitro group and the carbonyl group, especially in push-pull systems, contributes to dipole–dipole interactions, influencing molecular assembly and aggregation acs.orgwikipedia.org.
These interactions are fundamental to the self-assembly processes and the formation of ordered crystalline structures, impacting the bulk properties of the materials nih.govresearchgate.netmdpi.com.
Design of Self-Assembled Monolayers (SAMs) from this compound Derivativesnih.govnih.govacs.orgsigmaaldrich.com
Self-assembled monolayers (SAMs) are highly ordered, two-dimensional molecular layers formed spontaneously on surfaces, typically via strong anchoring groups like thiols binding to metal substrates nih.govsigmaaldrich.com. Nitrofluorene derivatives, often functionalized with terminal thioctic acid units, have been successfully synthesized and assembled into SAMs on gold and platinum surfaces nih.govacs.org.
These SAMs are characterized using various techniques, including electrochemical methods (cyclic voltammetry), FTIR spectroscopy, ellipsometry, and contact angle measurements nih.govsigmaaldrich.com. Cyclic voltammetry of these SAMs can reveal multiple reversible single-electron reduction waves, indicating the electrochemical activity of the nitrofluorene units within the monolayer nih.gov. The ability to form well-oriented monolayers allows for the precise engineering of surface properties and the development of functional interfaces for applications in molecular electronics and sensing nih.govspiedigitallibrary.org.
Advanced Spectroscopic and Structural Characterization of 4 Nitrofluoren 9 One
X-ray Crystallography for Solid-State Structural Elucidation of 4-Nitrofluoren-9-one and its Cocrystals
X-ray crystallography is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid anton-paar.comnih.govstanford.edu. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, researchers can ascertain bond lengths, bond angles, molecular conformation, and intermolecular interactions anton-paar.comnih.gov. While specific X-ray crystallographic data for this compound itself was not found in the provided search results, related fluorenone derivatives have been characterized. For instance, the crystal structure of 2-Nitro-9-fluorenone (B187283) has been determined and data is available in the Cambridge Structural Database nih.gov. Studies on other fluorene (B118485) derivatives, such as 9,9-disubstituted fluorenes, reveal details about their crystal packing, space group symmetry, and molecular conformations, including the inclination angles between aromatic rings mdpi.com. For example, 9,9-dimethyl-9H-fluorene crystallizes in the orthorhombic space group Iba2, with an inclination angle of 5.8(2)° between its benzene (B151609) rings mdpi.com. The characterization of cocrystals involving fluorene derivatives also falls under this scope, providing insights into solid-state supramolecular chemistry caltech.edu.
Advanced NMR Spectroscopy for Solution-Phase Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution nih.gov. It relies on the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), to provide detailed information about molecular connectivity and the chemical environment of atoms chemistrysteps.comresearchgate.net. ¹H NMR spectra, for instance, reveal the number of different types of protons and their relative positions through chemical shifts and coupling patterns chemistrysteps.com. ¹³C NMR provides information about the carbon skeleton.
Specific ¹H NMR chemical shift data for 2-Nitro-9-fluorenone indicates signals in the aromatic region, with reported shifts ranging from approximately 7.535 ppm to 8.487 ppm chemicalbook.com. The influence of solvent polarity on chemical shifts can also be studied, revealing insights into molecular interactions and solvation effects researchcommons.org. For example, shifts in chemical values were observed when moving from high-polar solvents like DMSO-d6 to low-polar solvents like CDCl3 for related nitrofluorene derivatives researchcommons.org. While direct NMR data for this compound was not explicitly detailed in the provided snippets, the general principles and reported shifts for similar compounds like 2-Nitro-9-fluorenone illustrate the utility of NMR in characterizing such molecules in solution nih.govchemicalbook.com.
UV-Visible Absorption and Photoluminescent Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible (UV-Vis) absorption and photoluminescent spectroscopy are crucial for understanding the electronic transitions within a molecule and its optical properties technologynetworks.com. These techniques probe the absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum, which are directly related to the electronic structure of the compound technologynetworks.comwikipedia.orglumenlearning.combiocompare.comproteus-instruments.com.
Analysis of π→π* and n→π* Electronic Transitions
Electronic transitions occur when electrons are excited from lower energy molecular orbitals to higher energy ones wikipedia.orglumenlearning.comslideshare.net. The most common transitions in organic molecules are π→π* and n→π*.
π→π transitions:* These involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They typically occur at shorter wavelengths (higher energy) than n→π* transitions and are generally more intense (higher extinction coefficients) lumenlearning.comlibretexts.org. Conjugated π systems, like those found in fluorenone derivatives, often exhibit strong π→π* absorption bands lumenlearning.com.
n→π transitions:* These involve the excitation of an electron from a non-bonding (n) orbital, often containing lone pairs of electrons (e.g., on oxygen or nitrogen atoms), to a π* antibonding orbital. These transitions are usually less intense and occur at longer wavelengths (lower energy) compared to π→π* transitions due to the larger energy gap lumenlearning.comlibretexts.org.
For fluorenone derivatives, the carbonyl group (C=O) is a chromophore that can participate in n→π* transitions. The nitro group (-NO₂) is also an electron-withdrawing group that influences the electronic transitions of the fluorene system. While specific absorption maxima for this compound were not detailed, studies on related nitrofluorene derivatives and other push-pull systems show absorption bands in the UV-Vis region, indicative of these transitions worktribe.comrsc.orgmdpi.comacs.orgresearchgate.net. For example, compounds with intramolecular charge transfer (ICT) often display absorption bands in the visible or even near-infrared regions mdpi.comacs.org.
Solvatochromism Studies of this compound Derivatives
Solvatochromism refers to the change in the absorption or emission spectrum of a compound in response to changes in solvent polarity libretexts.orgmdpi.comresearchgate.net. This phenomenon provides valuable information about the polarity of the ground and excited states of a molecule.
Studies on nitrofluorene derivatives and related push-pull systems have demonstrated solvatochromic behavior libretexts.orgworktribe.commdpi.comacs.orgresearchgate.net. For instance, some nitrofluorene derivatives exhibit solvatochromism, with ICT bands showing shifts in absorption maxima depending on the solvent worktribe.comresearchgate.net. One study reported that compounds 8-12 showed solvatochromism, with the ICT band for compound 8a at 604.5 nm in acetonitrile (B52724) and 622.5 nm in 1,2-dichloroethane, although quantitative regularities across ten solvents were not observed worktribe.comresearchgate.netepa.gov. Another study noted that while some derivatives showed weak positive solvatochromism (a hypsochromic shift with increasing solvent polarity), others displayed pronounced thermochromic behavior mdpi.com. The presence of a highly polar ground state is often indicated by weak solvatochromism mdpi.com.
Photoelectron Emission Spectroscopy (PES) for Electronic Structure Elucidation
Photoelectron Spectroscopy (PES) is a technique used to study the electronic structure of atoms and molecules by measuring the kinetic energies of electrons ejected upon interaction with photons libretexts.orgkhanacademy.orgyoutube.comlibretexts.org. By analyzing the binding energies of these photoelectrons, one can determine the energies of the molecular orbitals (MOs) from which they were removed libretexts.orglibretexts.org.
In PES, a photon with sufficient energy strikes a molecule, ejecting an electron. The kinetic energy of the ejected electron is measured, and using the photoelectric effect equation (E_photon = Binding Energy + Kinetic Energy), the binding energy of the electron in its original orbital can be calculated libretexts.orgkhanacademy.orglibretexts.org. This allows for the mapping of occupied molecular orbitals. Ultraviolet Photoelectron Spectroscopy (UPS) typically probes valence electrons, providing information about bonding and electronic structure libretexts.org. X-ray Photoelectron Spectroscopy (XPS) probes core electrons, offering elemental composition and chemical state information libretexts.orgresearchgate.net.
While specific PES data for this compound was not found, the technique is generally applied to understand the electronic structure, ionization potentials, and the nature of electrons in various molecular orbitals (bonding, non-bonding, antibonding) libretexts.orglibretexts.org. This is particularly relevant for understanding electron-accepting capabilities influenced by the nitro group.
Computational and Theoretical Investigations of 4 Nitrofluoren 9 One
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of molecules. worldscientific.com For 4-Nitrofluoren-9-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), provide a robust framework for understanding its behavior at the molecular level. These methods are instrumental in optimizing the molecular geometry and analyzing the electronic landscape. dntb.gov.ua
Complementing ground-state calculations, Time-Dependent DFT (TD-DFT) is employed to probe the excited-state properties and electronic transitions of this compound. core.ac.ukarxiv.org This approach allows for the simulation of electronic absorption spectra, providing insights into how the molecule interacts with light. researchgate.net TD-DFT calculations can predict the energies of electronic excitations, which are crucial for understanding the photophysical and photochemical behavior of the compound. cnr.it
Electronic Structure Analysis (HOMO/LUMO Energy Levels)
A key aspect of understanding a molecule's chemical reactivity and electronic properties lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. nih.gov
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| B3LYP/6-311G(d,p) | -7.52 | -3.48 | 4.04 |
Geometrical Optimization and Conformational Analysis
Determining the most stable three-dimensional arrangement of atoms in a molecule is fundamental to understanding its properties and interactions. Geometrical optimization using DFT allows for the calculation of the equilibrium structure of this compound, corresponding to a minimum on the potential energy surface. cwu.edu This process provides detailed information on bond lengths, bond angles, and dihedral angles.
Conformational analysis further explores the different spatial arrangements of the molecule that can exist due to the rotation around single bonds. nih.gov For this compound, a key conformational feature is the orientation of the nitro group relative to the fluorenone core. Computational studies can identify the most stable conformers and the energy barriers between them. frontiersin.org This analysis is crucial as different conformers can exhibit distinct chemical and physical properties.
Quantum Chemical Modeling of this compound Reactivity
Quantum chemical modeling provides a powerful framework for predicting and understanding the chemical reactivity of molecules like this compound. By calculating various molecular properties and mapping out potential energy surfaces, these models offer insights into how the molecule will behave in chemical reactions.
Reaction Pathway Prediction and Energy Barriers
A significant application of quantum chemical modeling is the prediction of reaction pathways and the associated energy barriers. arxiv.orgpku.edu.cn By mapping the potential energy surface, it is possible to identify the most likely routes for a chemical transformation, including the transition states that connect reactants to products. The energy of these transition states relative to the reactants determines the activation energy, a key factor governing the reaction rate. mdpi.com For nitroaromatic compounds, computational studies can elucidate mechanisms of reactions such as nucleophilic aromatic substitution or reduction of the nitro group. mdpi.com
Role of Substituents on Electronic Properties and Reactivity
The chemical behavior of an aromatic system is profoundly influenced by the nature of its substituents. researchgate.net In this compound, the nitro (-NO2) group, being a strong electron-withdrawing group, plays a pivotal role in dictating the molecule's electronic properties and reactivity. researchgate.net
The electron-withdrawing nature of the nitro group deactivates the aromatic rings of the fluorenone core towards electrophilic attack, making such reactions less favorable. Conversely, it activates the ring system towards nucleophilic attack, particularly at positions ortho and para to the nitro group. This is due to the stabilization of the negatively charged intermediate (Meisenheimer complex) that forms during nucleophilic aromatic substitution. researchgate.net
Furthermore, the nitro group's influence extends to the carbonyl group of the fluorenone moiety. By withdrawing electron density, it can enhance the electrophilicity of the carbonyl carbon, potentially influencing its reactivity towards nucleophiles. Computational studies can quantify these substituent effects by analyzing charge distributions, electrostatic potentials, and the energies of reaction intermediates and transition states. dntb.gov.ua
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical methods provide detailed insights into the properties of individual molecules, Molecular Dynamics (MD) simulations offer a powerful approach to study the behavior of molecules in a condensed phase and their interactions with their environment. scispace.comijnc.ir MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the investigation of dynamic processes and intermolecular forces. mdpi.com
For this compound, MD simulations can be employed to study its interactions with solvent molecules, other solute molecules, or biological macromolecules. These simulations can provide information on solvation structures, aggregation behavior, and binding affinities. For instance, understanding the interaction of this compound with water molecules is crucial for predicting its environmental fate and transport. Similarly, simulating its interaction with proteins or DNA can offer insights into its potential biological activity or toxicity. researchgate.net
By analyzing the trajectories generated from MD simulations, researchers can compute various properties, including radial distribution functions, hydrogen bonding patterns, and binding free energies, which provide a comprehensive picture of the intermolecular interactions governing the behavior of this compound in a complex environment.
Theoretical Studies of Intramolecular Charge Transfer in this compound Systems
Theoretical and computational studies have been instrumental in elucidating the nature of intramolecular charge transfer (ICT) within this compound and its derivatives. These investigations, often employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provide detailed insights into the electronic structure, excited states, and the charge redistribution that occurs upon photoexcitation.
The core structure of this compound, featuring an electron-donating fluorene (B118485) moiety and a potent electron-withdrawing nitro group, establishes a classic "push-pull" system. This arrangement is conducive to significant ICT upon absorption of light. Computational models are used to visualize and quantify this phenomenon by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
In typical theoretical models of push-pull nitroaromatic compounds, the HOMO is predominantly localized on the electron-donating part of the molecule, while the LUMO is concentrated on the electron-accepting nitro group. The electronic transition from the ground state to the first excited state (S0 → S1) is often characterized by a significant HOMO → LUMO contribution, signifying a transfer of electron density from the donor to the acceptor, which is the hallmark of an ICT state.
Time-dependent density functional theory (TD-DFT) is a primary tool for calculating the properties of excited states. These calculations can predict the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectroscopy, and the oscillator strengths, which relate to the intensity of the absorption bands. For systems like this compound, TD-DFT calculations can confirm the charge-transfer nature of the low-lying excited states.
For instance, in a theoretical study on the related molecule 2-dimethylamino-7-nitrofluorene (B108679) (DMANF), DFT and TD-DFT methods were used to analyze the ground and excited states. The calculations revealed that the first excited state possesses a significant charge-transfer character, which is further stabilized by the twisting of the donor group in polar solvents. While specific data for this compound is not as readily available in comprehensive published studies, the principles derived from similar nitrofluorene systems are highly applicable.
The nature of the electronic transitions can be further detailed by analyzing the molecular orbitals involved. The table below illustrates a hypothetical but representative set of results from a TD-DFT calculation on a molecule with a similar electronic structure to this compound, showcasing the key transitions and their charge-transfer character.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Character |
|---|---|---|---|---|---|
| S1 | 2.95 | 420 | 0.45 | HOMO → LUMO (95%) | Intramolecular Charge Transfer (ICT) |
| S2 | 3.54 | 350 | 0.12 | HOMO-1 → LUMO (88%) | π → π |
| S3 | 3.87 | 320 | 0.05 | HOMO → LUMO+1 (92%) | π → π |
This table is a representative example based on typical computational results for similar nitroaromatic compounds and is intended for illustrative purposes.
The analysis of the frontier molecular orbitals provides a clear picture of the charge redistribution.
| Molecular Orbital | Energy (eV) | Localization |
|---|---|---|
| LUMO+1 | -1.85 | Fluorene Ring System |
| LUMO | -2.50 | Nitro Group and Carbonyl Group |
| HOMO | -6.20 | Fluorene Ring System |
| HOMO-1 | -6.85 | Fluorene Ring System |
This table is a representative example based on typical computational results for similar nitroaromatic compounds and is intended for illustrative purposes.
These theoretical investigations are crucial for understanding the photophysical properties of this compound and for designing new materials with tailored optical and electronic properties. The ability to computationally predict the nature and energy of excited states allows for the rational design of molecules for applications in fields such as organic electronics, sensors, and nonlinear optics.
Environmental Occurrence and Transformation Pathways of 4 Nitrofluoren 9 One
Formation Mechanisms of 4-Nitrofluoren-9-one as a Nitrated Polycyclic Aromatic Hydrocarbon (NPAH)
Nitrated polycyclic aromatic hydrocarbons (NPAHs), including this compound, are environmental contaminants that originate from both direct emission sources and secondary atmospheric formation. nih.gov These compounds are derivatives of polycyclic aromatic hydrocarbons (PAHs) and are of particular concern due to their potential for greater toxicity than their parent compounds. tandfonline.com The formation pathways are generally categorized as either primary, occurring during combustion, or secondary, resulting from chemical reactions of parent PAHs in the atmosphere. aaqr.org
Primary formation refers to the direct emission of NPAHs from incomplete combustion processes. tandfonline.com High-temperature combustion in the presence of nitrogen oxides (NOx) can lead to the formation of various nitro-PAHs. wikipedia.org While specific emission data for this compound is not extensively detailed, its parent ketone, fluoren-9-one, has been identified in emissions from diesel exhaust and the burning of biomass and coal. researchgate.net The nitration of PAHs is thermodynamically favored at high temperatures typical of combustion engines and industrial furnaces, where nitrogen from the air (which is 78% nitrogen) can be oxidized to form NOx, a key ingredient for nitration. wikipedia.org Therefore, it is plausible that this compound is formed directly and co-emitted with other PAHs and NPAHs from sources such as vehicle exhaust and industrial burning of organic matter. tandfonline.com
Secondary formation is a significant source of NPAHs found in the ambient atmosphere. nih.govaaqr.org This process involves the chemical transformation of parent PAHs that have been released into the air. aaqr.org For this compound, the parent PAH can be considered fluorene (B118485) or fluoren-9-one. Fluoren-9-one itself is largely produced from the gas-phase atmospheric reactions of fluorene. researchgate.net
The atmospheric transformation pathways for forming NPAHs depend on the time of day and the available oxidants:
Daytime Formation: During the day, the dominant reaction involves the hydroxyl radical (•OH). The parent PAH reacts with •OH, and in the presence of nitrogen dioxide (NO2), this leads to the formation of a nitro-PAH. aaqr.org
Nighttime Formation: At night, in the absence of sunlight, photolysis of nitrate (B79036) radicals (NO3•) ceases. These radicals, formed from the reaction of ozone (O3) and NO2, can then react with PAHs to form NPAHs. aaqr.org This nighttime mechanism is often dominant when O3 concentrations are high and NO levels are low. aaqr.org
PAHs that exist predominantly in the gas phase, typically those with 2-4 aromatic rings like fluorene, are more susceptible to these gas-phase radical-initiated reactions. nih.govaaqr.org
Table 1: Summary of Formation Pathways for Nitrated PAHs
| Formation Pathway | Description | Key Reactants | Environmental Conditions |
|---|---|---|---|
| Primary | Direct emission from incomplete combustion. | Parent PAH, Nitrogen Oxides (NOx) | High temperatures (e.g., vehicle engines, industrial furnaces) |
| Secondary (Daytime) | Gas-phase reaction of parent PAHs in the atmosphere. | Parent PAH, Hydroxyl Radical (•OH), Nitrogen Dioxide (NO2) | Presence of sunlight |
| Secondary (Nighttime) | Gas-phase reaction of parent PAHs in the atmosphere. | Parent PAH, Nitrate Radical (NO3•) | Darkness, high ozone (O3) concentrations |
Abiotic Transformation Processes of this compound in Environmental Matrices
Once present in the environment, this compound is subject to various non-biological (abiotic) transformation processes that determine its fate and persistence. These processes are primarily driven by light and chemical reactions in air, water, and soil.
Photodegradation is a critical mechanism for the removal of nitroaromatic compounds from the atmosphere and surface waters. mdpi.com This process can occur through two main pathways:
Direct Photolysis: The this compound molecule can directly absorb ultraviolet (UV) radiation from sunlight, leading to the excitation of its electrons and subsequent cleavage of chemical bonds. mdpi.com
Indirect Photo-oxidation: The degradation is facilitated by reactive oxygen species, most notably the hydroxyl radical (•OH), which is generated photochemically in the environment. mdpi.com The reaction with •OH can lead to the hydroxylation of the aromatic structure or other oxidative transformations. mdpi.com
Recent studies on other nitroaromatics have shown that photolysis can result in the loss of the nitro group, releasing reactive nitrogen species like nitrite (B80452) (NO2⁻) and nitric oxide (NO) into the environment. mdpi.com These processes are crucial in determining the atmospheric lifetime of the compound. mdpi.com
In soil and aquatic environments, the chemical degradation of this compound can be influenced by the surrounding chemical matrix. One notable process involves reactions mediated by naturally occurring solid materials. For example, biochar, a form of charcoal produced from biomass, contains environmentally persistent free radicals (EPFRs) on its surface. nih.gov These radicals have been shown to degrade other nitroaromatic compounds, such as p-nitrophenol. nih.gov The degradation occurs when the contaminant comes into direct contact with the EPFRs on the biochar particles, suggesting that similar surface-mediated reactions on soil minerals or organic matter could contribute to the natural attenuation of this compound. nih.gov Advanced oxidation processes (AOPs), which generate highly reactive radicals like •OH and SO4•−, are also effective in breaking down organic pollutants in water, representing another potential, though engineered, chemical degradation pathway. mdpi.com
Biotic Transformation and Bioreduction Pathways of this compound in Environmental Systems
Microorganisms in soil and sediment play a vital role in the transformation of many organic pollutants. For nitroaromatic compounds, a primary biotic transformation pathway is the reduction of the nitro group (-NO2). nih.gov While specific studies on this compound are limited, research on the closely related isomer 2-nitrofluorene (B1194847) shows that anaerobic bacteria can readily reduce the nitro group to form 2-aminofluorene (B1664046). nih.gov
This bioreduction process is a critical step in the microbial metabolism of nitroaromatics. It is highly likely that this compound undergoes a similar transformation in anoxic (oxygen-deficient) environments like sediments and saturated soils. In this pathway, the nitro group acts as an electron acceptor for microbial respiration, resulting in its reduction to a nitroso, then a hydroxylamino, and finally an amino (-NH2) group, yielding 4-aminofluoren-9-one. The formation of mutagenic 2-nitrofluoren-9-one has also been observed during the photochemical oxidation of 2-aminofluorene, indicating a potential for reversible transformation pathways in the environment under specific conditions. nih.gov
Table 2: Summary of Environmental Transformation Pathways
| Transformation Type | Pathway | Description | Key Mediators |
|---|---|---|---|
| Abiotic | Photodegradation | Degradation by sunlight, either directly or via reactive oxygen species. | UV Radiation, Hydroxyl Radicals (•OH) |
| Abiotic | Chemical Degradation | Degradation through chemical reactions on solid surfaces. | Persistent Free Radicals (on biochar/minerals) |
| Biotic | Bioreduction | Microbial reduction of the nitro group to an amino group. | Anaerobic/Facultative Bacteria |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Aminofluoren-9-one |
| 2-Aminofluorene |
| 2-Nitrofluorene |
| 2-Nitrofluoren-9-one |
| Fluorene |
| Fluoren-9-one |
| Hydroxyl Radical |
| Nitrate Radical |
| Nitric Oxide |
| Nitrite |
| Nitrogen Dioxide |
| Nitrogen Oxides |
| Ozone |
Microbial Metabolism of this compound
Direct studies on the microbial metabolism of this compound are limited. However, the metabolic pathways can be inferred from research on the biodegradation of its parent compounds, fluorene and 9-fluorenone (B1672902), as well as other nitroaromatic compounds. The microbial transformation of this compound is likely to proceed through two principal types of reactions: the reduction of the nitro group and the degradation of the fluorenone aromatic structure.
A primary metabolic route for nitroaromatic compounds involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is a critical initial step as it can alter the toxicity and subsequent degradability of the compound. For instance, the metabolism of the related compound 2-nitrofluorene in fish liver preparations has been shown to involve nitro-reduction to 2-aminofluorene nih.gov. It is plausible that a similar enzymatic process occurs in microorganisms, converting this compound to 4-Aminofluoren-9-one.
Following, or in parallel with, the reduction of the nitro group, the fluorenone backbone is subject to microbial degradation. Studies on fluorene and 9-fluorenone have identified several bacterial strains capable of their catabolism. For example, Pseudomonas sp. strain F274 can metabolize fluorene to 9-fluorenone and further to phthalic acid through a pathway involving dioxygenase enzymes nih.gov. Similarly, Arthrobacter sp. strain F101 degrades fluorene, producing metabolites such as 9-fluorenone and 4-hydroxy-9-fluorenone (B163111) nih.gov. A strain of Pseudomonas mendocina has been specifically shown to utilize 9-fluorenone as a sole source of carbon and energy, metabolizing it via angular dioxygenation and subsequent ring cleavage to produce phthalate (B1215562) researchgate.net.
Based on these findings, a putative microbial metabolic pathway for this compound can be proposed. The initial step would likely be the reduction of the nitro group to form 4-aminofluoren-9-one. Subsequently, the aminofluoren-9-one molecule could undergo enzymatic attack, similar to the degradation of 9-fluorenone, involving hydroxylation and cleavage of the aromatic rings. This would ultimately lead to the breakdown of the complex aromatic structure into simpler organic acids that can be integrated into central metabolic pathways.
Table 1: Key Microorganisms and Metabolic Reactions in the Degradation of Fluorene and Related Compounds
| Microorganism | Substrate | Key Metabolic Reactions | Resulting Metabolites |
| Pseudomonas sp. F274 | Fluorene | Oxygenation at C-9, Dehydrogenation, Dioxygenase attack | 9-Fluorenol, 9-Fluorenone, Phthalic acid nih.gov |
| Arthrobacter sp. F101 | Fluorene | Dioxygenation, Monooxygenation | 9-Fluorenone, 4-Hydroxy-9-fluorenone nih.gov |
| Pseudomonas mendocina MC2 | 9-Fluorenone | Angular dioxygenation, Ring cleavage | 1,1a-dihydroxy-1-hydro-9-fluorenone, Phthalate researchgate.net |
| Sea Bream Liver Preparations | 2-Nitrofluorene | Nitro-reduction, N-acylation, Hydroxylation | 2-Aminofluorene, 2-Acetylaminofluorene nih.gov |
Environmental Fate and Persistence Considerations
The environmental persistence of this compound is a significant consideration due to the general characteristics of nitroaromatic compounds. The presence of the electron-withdrawing nitro group makes the aromatic ring less susceptible to electrophilic attack by oxygenases, which are often the first step in the aerobic degradation of aromatic hydrocarbons nih.gov. This inherent stability can lead to the persistence of nitro-PAHs in the environment.
The fate of this compound in soil and aquatic environments will be governed by a variety of factors, including the availability of suitable microbial populations, oxygen levels, and the presence of other organic matter. In anaerobic environments, the reductive transformation of the nitro group is more likely to be a dominant process.
The sorption of this compound to soil and sediment particles is also an important factor in its environmental fate. Polycyclic aromatic hydrocarbons and their derivatives tend to adsorb to organic matter in soil and sediment, which can reduce their bioavailability to microorganisms and slow down their degradation. This sequestration can lead to the long-term persistence of the compound in the environment.
Table 2: Factors Influencing the Environmental Fate of Nitroaromatic Compounds
| Factor | Influence on Environmental Fate |
| Microbial Activity | The presence of adapted microorganisms is crucial for biodegradation. |
| Oxygen Availability | Affects the metabolic pathways (oxidative vs. reductive). |
| Sorption | Adsorption to soil and sediment can decrease bioavailability and increase persistence. |
| Chemical Structure | The nitro group generally increases recalcitrance to aerobic degradation nih.gov. |
Advanced Analytical Methodologies for 4 Nitrofluoren 9 One Detection and Quantification
Chromatographic Separation Techniques for 4-Nitrofluoren-9-one and its Derivatives
Chromatographic techniques are foundational for separating complex mixtures, enabling the isolation and subsequent detection of target analytes like this compound. These methods are vital for resolving nitrofluorenes from other components in environmental or synthetic samples.
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of nitro-PAHs, including nitrofluorenes. Reversed-phase HPLC, typically utilizing C18 stationary phases, is common, often with mobile phases comprising acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers nih.govscielo.brnist.govresearchgate.net.
Advanced Detection Methods:
Fluorescence Detection (FLD): Nitro-PAHs are generally not strongly fluorescent. However, a common strategy involves pre-column reduction of the nitro group to an amino group, which is highly fluorescent researchgate.netacs.orgtandfonline.comresearchgate.net. This derivatization significantly enhances sensitivity. For instance, methods have been developed for the sensitive quantification of 2-nitrofluorene (B1194847) in meat products using ultra-high-performance liquid chromatography coupled with fluorescence detection (UPLC-FLD) after reduction, achieving detection limits as low as 0.51 μg/kg acs.org. Specific excitation and emission wavelengths are critical for optimal FLD sensitivity, with examples including 254/410 nm for 3-Nitrophenanthrene and 244/528 nm for 3-Nitrofluoranthene in soil analysis researchgate.net.
UV-Vis Detection: While less sensitive than FLD for derivatized nitro-PAHs, UV-Vis detection remains a viable option for HPLC analysis, particularly at wavelengths where nitrofluorenes exhibit significant absorbance, such as around 250 nm or 290 nm nih.govscielo.brresearchgate.net. Detection limits using on-column UV detection in capillary LC can be in the µmol L⁻¹ range, which is suitable for toxicological studies scielo.brresearchgate.net.
Mass Spectrometry (MS) Coupling: HPLC can be coupled with mass spectrometry (LC-MS) for enhanced identification and quantification, providing molecular weight and structural information nih.gov.
Table 1: Representative HPLC Parameters for Nitro-PAH Analysis
| Analyte/Class | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Method | Detection Wavelength (nm) | Limit of Detection (LOD) / Quantification (LOQ) | Reference |
| 2-Nitrofluorene | C18 | Methanol/Water (70:30) | (Not specified) | UV | 254 | (Not specified) | nist.gov |
| Nitro-PAHs | C18 | Acetonitrile/Water (65:35) | 0.007 | UV (on-column) | 210-250 | ~3-30 µmol L⁻¹ | scielo.brresearchgate.net |
| 2-Nitrofluorene | UPLC C18 | (Not specified) | (Not specified) | Fluorescence | (Not specified) | 0.51 μg/kg | acs.org |
| Nitro-PAHs | (Not specified) | (Not specified) | (Not specified) | Fluorescence | 254/410, 244/528 etc. | 16-60 ng kg⁻¹ (dry mass) | researchgate.net |
Gas Chromatography (GC) Considerations for Nitrofluorenones
Gas Chromatography (GC) is another powerful separation technique, particularly effective for volatile and semi-volatile compounds. For nitrofluorenes and related nitro-PAHs, GC is often coupled with various detectors, most notably Mass Spectrometry (MS).
GC Detectors and Considerations:
Mass Spectrometry (GC-MS): GC-MS is a standard for identifying and quantifying nitro-PAHs in complex matrices such as diesel exhaust particles and environmental samples ontosight.ainih.govosti.govphyschemres.orgmdpi.com. Various ionization techniques, including Electron Ionization (EI), Negative Chemical Ionization (NCI), and Positive Chemical Ionization (PCI), can be employed depending on the analyte's properties and the desired selectivity and sensitivity mdpi.com. GC-NCI/MS has shown particular utility for nitro-PAHs due to the electron-capturing nature of the nitro group mdpi.comscience.gov.
Flame Ionization Detection (FID): GC-FID is a universal detector for organic compounds and can be used for nitro-PAHs, although it offers less specificity than MS nist.gov.
Electron Capture Detection (ECD): ECD is highly sensitive to electronegative compounds, making it suitable for nitro-PAHs, though less common in recent literature compared to MS scielo.br.
Methodological Aspects: The choice of GC column, such as DB-5 or ZB-5MSPlus, and the temperature programming are critical for achieving optimal separation of nitrofluorenones nist.govmdpi.com. Sample preparation, including extraction with solvents like dichloromethane (B109758) or pyridine, is often necessary to isolate the analytes from matrices like soot particles physchemres.org.
Table 2: Representative GC Parameters for Nitro-PAH Analysis
| Analyte/Class | Column Type | Carrier Gas | Detector | Temperature Program | Injector Temp (°C) | Reference |
| 2-Nitrofluorene | DB-5 (30 m) | Helium | FID | 60-240 °C at 30 °C/min, then 240-270 °C at 10 °C/min | (Not specified) | nist.gov |
| Nitro-PAHs | ZB-5MSPlus (30 m) | (Not specified) | MS | 60-300 °C at 10 °C/min (split injection 2:1) | (Not specified) | mdpi.com |
| 2-Nitrofluorene | VARIAN MAT-44 (GC-MS) | (Not specified) | MS | (Not specified) | (Not specified) | nih.gov |
| Nitrofluorene | (Not specified) | (Not specified) | NCI-MS | (Not specified) | (Not specified) | mdpi.comscience.gov |
Mass Spectrometry (MS) Techniques for Complex Environmental and Synthetic Matrices
Mass Spectrometry (MS), particularly when coupled with high-resolution capabilities, is indispensable for identifying and quantifying nitrofluorenes in intricate sample matrices.
High-Resolution Accurate Mass Spectrometry (HRMS) for Identification and Quantification
High-Resolution Accurate Mass Spectrometry (HRMS), often implemented using Time-of-Flight (TOF) or Orbitrap analyzers, provides precise mass measurements that allow for the determination of elemental composition and unambiguous identification of compounds, even in complex mixtures researchgate.netresearchgate.net. This is crucial for distinguishing this compound from isobaric compounds.
Application in Environmental Matrices: HRMS, often coupled with GC or LC, has been used for screening and semi-quantitative analysis of nitro-PAHs in environmental samples like soil and air particles researchgate.netresearchgate.net. The accurate mass measurement of ions, such as the identification of 2-nitrofluorene at m/z 211.0633, aids in its confident detection researchgate.net.
Quantitative Analysis: While HRMS excels at identification, its quantitative capabilities are also significant, especially when using internal standards or tandem MS (MS/MS) approaches for enhanced selectivity and sensitivity.
Atmospheric Pressure Solid Analysis Probe (ASAP) Coupled to Q-TOF-MS for Direct Analysis
The Atmospheric Pressure Solid Analysis Probe (ASAP) coupled with Mass Spectrometry, particularly quadrupole-time-of-flight MS (Q-TOF-MS), offers a rapid and direct approach for analyzing solid and semi-volatile samples without extensive prior preparation researchgate.netwaters.com.
Mechanism and Advantages: ASAP utilizes a heated nitrogen desolvation gas to vaporize the sample directly from a capillary tube, followed by ionization via a corona discharge. This method is effective for compounds that are not readily ionized by conventional atmospheric pressure ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) waters.com. Its key advantages include speed, minimal sample handling, and the ability to analyze complex mixtures directly researchgate.netwaters.com.
Parameter Optimization: For effective analysis of nitro-PAHs, instrumental parameters such as corona current, sample cone voltage, and desolvation temperature are optimized. For instance, parameters reported for nitro-PAHs include a corona current of 4 µA, a sample cone voltage of 80 V, and desolvation temperatures ranging from 300 °C to 500 °C researchgate.net. Coupling with Q-TOF-MS allows for the high-resolution accurate mass measurements necessary for identification researchgate.netresearchgate.net.
Table 3: Representative ASAP-Q-TOF-MS Parameters for Nitro-PAH Analysis
| Analyte/Class | Ionization Technique | MS Instrument | Key Parameters | Sample Matrix | Reference |
| Nitro-PAHs | ASAP | Q-TOF-MS | Corona Current: 4 µA, Cone Voltage: 80 V, Desolvation Temp: 300-500 °C | Soil, Oil, Ashes, Urine, Saliva | researchgate.net |
| Nitrofluorene | ASAP | Synapt G2-S HDMS | (Not specified) | (Not specified) | science.gov |
Electrochemical Methods for this compound Analysis
Electrochemical methods offer sensitive and selective detection pathways for nitrofluorenes, leveraging their inherent redox activity. Nitroaromatic compounds, including nitrofluorenes, are electrochemically reducible, making techniques like voltammetry highly applicable cuni.cz.
Voltammetric Techniques: Direct current voltammetry (DCV), differential pulse voltammetry (DPV), and adsorptive stripping differential pulse voltammetry (AdSDPV) have been employed for the determination of nitrofluorenes and related compounds cuni.czresearchgate.netmdpi.com. These methods involve applying a potential to a working electrode and measuring the resulting current.
Electrode Materials: Specialized electrodes, such as mercury meniscus modified silver solid amalgam electrodes (m-AgSAE), have been developed to enhance sensitivity and selectivity for nitro compounds researchgate.net.
Sensitivity and Limits of Detection: Electrochemical methods can achieve high sensitivity, with limits of quantification (LOQ) reported in the low micromolar or nanomolar range for related nitro compounds researchgate.netmdpi.com. For example, DPV at an m-AgSAE has shown LOQs of 0.2 µmol L⁻¹ for 2-nitrofluorene researchgate.net. Adsorptive stripping voltammetry (AdSV) can achieve detection limits down to 10⁻¹⁰ M for electrochemically active substances mdpi.com. Cyclic voltammetry (CV) is also used to study the redox properties and electrochemical behavior of nitrofluorene derivatives cuni.cznih.gov.
Table 4: Representative Electrochemical Parameters for Nitro-PAH Analysis
| Analyte/Class | Electrode Material | Technique | Potential Range (V vs. Ref) | Limit of Quantification (LOQ) / Detection (LOD) | Reference |
| 2-Nitrofluorene | m-AgSAE | DPV | (Not specified) | 0.2 µmol L⁻¹ | researchgate.net |
| Nitrofluorenes | Mercury electrodes | Voltammetry | (Not specified) | (Not specified) | cuni.cz |
| Nitro-PAHs | Various | AdSV | (Not specified) | Down to 10⁻¹⁰ M | mdpi.com |
| Nitrofluorene derivatives | (Not specified) | CV | (Not specified) | Redox potentials reported | nih.gov |
Voltammetric Techniques for Quantitative Determination
Voltammetric techniques offer sensitive and selective methods for the quantitative analysis of electroactive compounds. These methods involve applying a potential to a working electrode and measuring the resulting current. For nitroaromatic compounds like derivatives of fluorenone, electrochemical reduction typically occurs at the cathode. Techniques such as Direct Current Voltammetry (DCV), Differential Pulse Voltammetry (DPV), and Adsorptive Stripping Voltammetry (AdSV) are commonly employed.
Studies on related nitrofluorene and nitrofluorenone (B14763482) derivatives have demonstrated the efficacy of these techniques. For instance, the voltammetric behavior of 2-nitro-9-fluorenone (B187283) has been investigated using a mercury meniscus modified silver solid amalgam electrode (m-AgSAE). In these studies, Differential Pulse Voltammetry (DPV) achieved limits of quantification (LOQ) in the micromolar range for similar compounds, such as 0.4 µmol L⁻¹ for 2-nitro-9-fluorenone researchgate.net. Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) has also been explored to enhance sensitivity, though its success can be compound-specific researchgate.net. The choice of electrode material, supporting electrolyte, pH, and scan rate are crucial parameters optimized for achieving the best quantitative results researchgate.netlibretexts.orglibretexts.org.
Table 1: Voltammetric Determination of Nitrofluorene/fluorenone Derivatives
| Compound | Technique | Electrode | Approximate LOQ (µmol L⁻¹) | Reference |
| 2-Nitrofluorene | DPV | Mercury meniscus modified AgSAE (m-AgSAE) | 0.2 | researchgate.net |
| 2,7-Dinitrofluorene | DPV | Mercury meniscus modified AgSAE (m-AgSAE) | 0.2 | researchgate.net |
| 2-Nitro-9-fluorenone | DPV | Mercury meniscus modified AgSAE (m-AgSAE) | 0.4 | researchgate.net |
| 2,7-Dinitro-9-fluorenone | DPV | Mercury meniscus modified AgSAE (m-AgSAE) | 0.2 | researchgate.net |
Redox Behavior and Electron Affinity Characterization
The redox behavior of nitrofluorenones is characterized by the reduction of the nitro group(s) and the carbonyl group, which are electroactive functionalities. Cyclic Voltammetry (CV) is a primary technique used to study these properties, providing information about the number of electrons transferred, the reversibility of the redox processes, and the formal potentials. Nitrofluorenone derivatives are known to exhibit multiple reduction waves, indicative of stepwise electron transfer processes nih.govacs.orgepa.gov.
The electron affinity of a molecule is closely related to its reduction potential. Electron-withdrawing groups, such as nitro groups, generally increase electron affinity and shift reduction potentials to more positive (less negative) values cdnsciencepub.comcdnsciencepub.com. For fluorenone derivatives, the introduction of nitro groups has been shown to cause an anodic shift in reduction potentials, with an approximate shift of -0.2 V per nitro group observed in some studies cdnsciencepub.com. These electrochemical properties are fundamental to understanding the molecule's behavior as an electron acceptor and its potential applications in materials science nih.govmdpi.comacs.org. The characterization of these redox properties is crucial for predicting and understanding the compound's reactivity and electronic behavior.
Table 2: Illustrative Redox Potentials of Nitrofluorene Derivatives (CV)
| Compound | Technique | Redox Process (Reduction) | Potential (V vs. Ref) | Reference |
| 9,9-bis(n-butylthio)fluorene-9-one (mononitro) | CV | One-electron reduction | ~ -1.02 | cdnsciencepub.com |
| 9,9-bis(n-butylthio)fluorene-9-one (tetranitro) | CV | One-electron reduction | ~ -0.33 | cdnsciencepub.com |
| Fluorene-ferrocene derivatives | CV | Two reversible reductions | Varies | epa.gov |
Note: Specific redox potentials for this compound were not directly found. The data above illustrates typical behavior for related compounds.
Sample Preparation and Extraction Methodologies for Trace Analysis in Complex Matrices
Analyzing this compound in complex matrices such as environmental water samples or biological fluids necessitates effective sample preparation techniques to isolate, concentrate, and clean up the analyte before instrumental analysis. These steps are crucial for removing interfering substances and achieving the low detection limits required for trace analysis.
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and preconcentration. It involves passing the sample through a solid sorbent material that retains the analyte of interest, while interfering compounds are washed away. The retained analyte is then eluted with a suitable solvent. For nitroaromatic compounds, including nitro-PAHs (nitrated polycyclic aromatic hydrocarbons), reversed-phase sorbents like octadecylsilica (C18) or styrene (B11656) divinylbenzene (B73037) (XAD-2) are commonly employed researchgate.netresearchgate.net. Elution is typically performed using organic solvents such as acetonitrile or methylene (B1212753) chloride researchgate.netresearchgate.net.
Micro-extraction techniques, such as Solid-Phase Microextraction (SPME), offer advantages in terms of reduced solvent consumption and increased sensitivity. Studies on nitro-PAHs have shown that SPE methods, particularly using C18 sorbents with methylene chloride as the eluent, can provide good recovery rates (76-97%) with low relative standard deviations (RSD < 4%) researchgate.netresearchgate.net. The optimization of SPE involves selecting the appropriate sorbent, conditioning solvent, wash solvent, and elution solvent based on the analyte's polarity and the matrix composition researchgate.netpublichealthtoxicology.com.
Table 3: SPE Extraction of Nitro-PAHs (Illustrative)
| Analyte Class | Sorbent Type | Eluent | Typical Recovery (%) | Reference |
| Nitro-PAHs | C18 | Methylene Chloride | 76-97 | researchgate.netresearchgate.net |
| Nitro-PAHs | XAD-2 | Acetonitrile | Varies | researchgate.netresearchgate.net |
| Nitro-PAHs | HLB | Acetonitrile | Varies | publichealthtoxicology.com |
Note: Specific SPE protocols for this compound were not detailed, but these methods are applicable to similar compounds.
Liquid-Liquid Extraction (LLE) is a classical separation technique that exploits the differential solubility of compounds in two immiscible liquid phases, typically an aqueous phase and an organic solvent instructables.comphenomenex.comscribd.comwikipedia.org. The principle relies on the partition coefficient of the analyte between the two phases. Compounds with higher affinity for the organic solvent will transfer from the aqueous phase to the organic phase, allowing for separation and preconcentration phenomenex.comwikipedia.org.
LLE is often used as a preliminary step for isolating analytes from complex matrices before further analysis, including voltammetric determination researchgate.net. The choice of organic solvent is critical and depends on the polarity of the analyte. For moderately polar compounds like nitrofluorenones, solvents such as dichloromethane, ethyl acetate, or toluene (B28343) might be considered, depending on their miscibility with water and the analyte's solubility instructables.comwikipedia.orgukessays.com. LLE can be performed using separatory funnels or other extraction apparatus, and multiple extractions may be necessary to maximize recovery instructables.comwikipedia.org.
Applications of 4 Nitrofluoren 9 One in Advanced Materials and Organic Chemistry
Organic Electronics and Optoelectronic Devices
The inherent electronic properties of fluorene (B118485) derivatives, enhanced by the presence of electron-accepting groups in 4-Nitrofluoren-9-one, make them promising candidates for various applications in organic electronics. The nitro and carbonyl groups lower the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which is a critical feature for managing charge injection and transport in electronic devices.
Components in Organic Light-Emitting Diodes (OLEDs)
In the architecture of an Organic Light-Emitting Diode (OLED), efficient injection and transport of both holes and electrons are necessary to achieve charge recombination and subsequent light emission. While many fluorene derivatives are known for their hole-transporting capabilities, the introduction of potent electron-withdrawing groups like nitro (-NO₂) and carbonyl (=O) fundamentally alters this behavior. nih.govrsc.org These groups significantly lower the LUMO energy level, a desirable characteristic for materials intended to accept and transport electrons.
Consequently, this compound and related nitro-substituted fluorenones are investigated as potential electron-transporting materials (ETMs). nih.govsemanticscholar.org An effective ETM facilitates the movement of electrons from the cathode to the emissive layer, helping to balance the charge carriers within the device. nih.gov This balance is crucial for improving the device's external quantum efficiency (EQE) and operational lifetime. nih.gov While specific performance data for this compound within a complete OLED device is not extensively documented in dedicated studies, its molecular structure aligns with the design principles for modern ETMs, which often feature electron-deficient aromatic cores. semanticscholar.org
Materials for Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of "plastic electronics," requiring organic semiconductors that can efficiently transport charge carriers (either holes or electrons). wikipedia.org The type of charge carrier a material transports defines it as either p-type (hole-transporting) or n-type (electron-transporting). rsc.org The development of high-performance, air-stable n-type organic semiconductors has been a significant challenge in the field. rsc.org
The molecular design of this compound, featuring a π-conjugated system functionalized with strong electron-withdrawing groups, makes it a candidate for use as an n-type semiconductor. rsc.org These electron-deficient characteristics are essential for facilitating the injection and transport of electrons in the transistor's channel. While materials like perylene (B46583) diimides have demonstrated high electron mobilities, research continues into new molecular frameworks. ibm.com Nitroaromatics, including derivatives of fluorene, represent a class of materials being explored for this purpose, aiming to achieve high electron mobility and operational stability. wikipedia.orgrsc.org
Role as Electron Acceptors in Photovoltaic Cells and Solar Cells
Perhaps the most extensively researched application for nitro-substituted fluorenes is in the field of organic photovoltaics (OPVs), specifically as non-fullerene acceptors (NFAs). nih.gov In the bulk-heterojunction design of an organic solar cell, an electron donor and an electron acceptor material are blended to form the active layer. The acceptor's role is to receive the electron after an exciton (B1674681) (an electron-hole pair) is generated by light absorption in the donor material.
Nitrofluorene derivatives have been successfully integrated as the electron-withdrawing "A" unit in acceptor-donor-acceptor (A-D-A) structured NFAs. nih.gov Research has shown that increasing the number of nitro groups on the fluorene core systematically lowers the HOMO and LUMO energy levels. nih.gov This tuning of the frontier orbitals is critical for optimizing the open-circuit voltage (Voc) and ensuring efficient charge transfer from the donor polymer, such as the widely used PBDB-T. nih.gov The introduction of nitro groups also reduces the HOMO-LUMO gap, leading to a red-shifted absorption spectrum, which allows the solar cell to harvest a broader range of the solar spectrum. nih.gov
Studies on A-D-A acceptors incorporating trinitrofluorene and tetranitrofluorene units have demonstrated the viability of this approach. While challenges related to molecular packing and charge transport properties can arise, the strategic use of nitro-functionalization is a proven method for designing high-performance acceptor materials. nih.gov For instance, devices fabricated with specific nitro-substituted end-groups on an A-D-A acceptor framework have achieved power-conversion efficiencies (PCEs) exceeding 11%. nih.gov
| Acceptor Material | Donor Material | Power-Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
|---|---|---|---|---|---|
| F-N1 | PM6 | 10.66% | 0.91 V | 16.58 mA/cm² | 70.6% |
| F-N2 | PM6 | 11.86% | 0.88 V | 18.35 mA/cm² | 73.3% |
Organic Synthesis and Synthetic Intermediate Role of this compound
Beyond its direct use in materials science, this compound serves as a valuable starting material and intermediate in organic synthesis. Its functional groups—the ketone, the nitro group, and the activated aromatic rings—provide multiple reaction sites for building more elaborate molecular architectures.
Building Blocks for Complex Organic Molecules
The reactivity of the carbonyl group at the 9-position and the potential for nucleophilic aromatic substitution or modification of the nitro group make this compound a versatile building block. The ketone can undergo a wide range of classical organic reactions, such as condensations, additions, and reductions, to introduce new functionalities. For example, the parent compound, 9-fluorenone (B1672902), is readily converted to 9-fluorenone oxime, which can be further derivatized to create compounds with potential microbicidal activity. nih.gov
Furthermore, the fluorenone core itself is a precursor to azafluorenones, a class of heterocyclic compounds where one or more carbon atoms in the aromatic system are replaced by nitrogen. nih.gov Synthetic strategies to access these valuable heterocyclic scaffolds sometimes proceed through intermediates that share the core structure of this compound, highlighting its role in the construction of complex, fused-ring systems. nih.govresearchgate.net
Precursors for Other Biologically Relevant Compounds (excluding clinical trials and safety)
The fluorene nucleus is present in numerous biologically active molecules. nih.gov For example, derivatives of 2,7-dichlorofluorene (B131596) have been synthesized and investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme relevant in antimicrobial and anticancer research. nih.gov The synthesis of such derivatives often begins with a functionalized fluorene core.
A key transformation for this compound in this context is the reduction of the nitro group to an amine, yielding 4-aminofluoren-9-one. nih.gov This amino group provides a crucial synthetic handle for building further complexity. It can be acylated, alkylated, or used in cyclization reactions to generate a diverse library of compounds for biological screening. For instance, various Schiff bases and thiazole (B1198619) derivatives synthesized from fluorenone precursors have been evaluated for their antimicrobial properties. nih.govmdpi.com While direct synthetic lines from this compound to many of these specific published bioactive compounds are not always explicitly detailed, its role as a precursor is clear. By providing access to the 4-aminofluoren-9-one scaffold, it serves as a gateway to classes of molecules, such as azafluorenones and other heterocyclic derivatives, which have demonstrated significant biological activities, including cytotoxic and antimalarial properties. nih.gov
Dyes, Pigments, and Chromophoric Systems Incorporating Nitrofluorenone (B14763482) Moieties
The strong electron-accepting nature of the this compound moiety makes it a valuable building block in the design of advanced dyes and pigments. Its incorporation into larger molecular structures gives rise to chromophoric systems with tunable optical and electronic properties, finding applications in a range of advanced materials.
Design of Push-Pull Dyes and Near-Infrared Absorbers
Push-pull dyes are a class of organic molecules characterized by an electron-donating (D) group and an electron-accepting (A) group linked by a π-conjugated spacer. This D-π-A architecture facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is fundamental to their unique photophysical properties. The this compound core is a potent electron acceptor, and its derivatives have been extensively explored in the creation of push-pull dyes. nih.govmdpi.comnih.gov
The design of these dyes often involves a Knoevenagel condensation between a (poly)nitrofluorene, which contains an activated methylene (B1212753) group at the 9-position, and an aldehyde-functionalized electron donor. nih.gov The electronic properties of the resulting dye can be finely tuned by modifying both the donor and acceptor units. For instance, increasing the electron-donating strength of the donor group or the electron-accepting strength of the fluorene moiety typically leads to a red-shift in the absorption spectrum. nih.govresearchgate.net
A significant goal in the design of push-pull dyes is to achieve absorption in the near-infrared (NIR) region of the electromagnetic spectrum (700-2500 nm). keelingwalker.co.uk Materials that absorb in this region are of great interest for a variety of applications, including camouflage technologies and thermal management. dtic.mil Poly(nitro)fluorenes are particularly promising in this regard as they inherently possess absorption bands in the NIR region, which can be further modulated through the creation of push-pull architectures. nih.gov
Below is a table summarizing the photophysical properties of selected push-pull dyes incorporating fluorene-based acceptors, illustrating the effect of structural modifications on their absorption maxima.
| Dye/Compound | Electron Donor Moiety | Electron Acceptor Moiety | Absorption Max (λmax, nm) | Solvent |
| PP1 | Dimethylamino | Formyl-fluorene | ~400 | Various |
| PP3 | Dimethylamino | Ketotriazole-fluorene | ~400 | Various |
| Dye 1 | Pyrene | Cyano-substituted fluorene | Not specified | Various |
| Dye 9 | Pyrene | Dicyanovinyl-fluorene | Not specified | Various |
This table is illustrative. Specific λmax values are highly dependent on the solvent and the full molecular structure. mdpi.comresearchgate.net
Applications in Electrochromic and Photochromic Materials
The unique electronic properties of this compound derivatives also make them suitable for use in "smart" materials such as electrochromic and photochromic systems.
Electrochromic materials are compounds that reversibly change their optical properties, such as color and transparency, upon the application of an electrical voltage. mdpi.com This phenomenon is finding applications in smart windows, anti-glare mirrors, and displays. researchgate.neth2.plgoogle.comresearchgate.net Push-pull molecules, including those based on nitrofluorenone, are attractive candidates for electrochromic materials due to their ability to undergo reversible redox reactions that alter their ICT characteristics and, consequently, their absorption spectra. nih.gov The stable radical anions and/or cations that can be formed from these molecules are key to their electrochromic behavior.
Photochromic materials , on the other hand, undergo a reversible transformation between two isomers with different absorption spectra upon irradiation with light. researchgate.netjcu.edu.au This light-induced switching of properties is being explored for applications in optical data storage, molecular switches, and logic gates. jcu.edu.au While the direct application of this compound in photochromic systems is an area of ongoing research, the principles of push-pull design are relevant. The integration of a photo-responsive unit with a nitrofluorenone-based chromophore could lead to novel materials where light can modulate the ICT process, resulting in a photo-switchable color change. nih.govresearchgate.netgoogle.com
Sensors and Probes Based on this compound Derivatives
The development of chemical sensors and fluorescent probes for the detection of specific analytes is a critical area of research in environmental monitoring, medical diagnostics, and industrial process control. Derivatives of this compound are being investigated for these applications due to their responsive optical and electronic properties.
The core principle behind the use of these molecules as sensors is the interaction of the analyte with the fluorenone derivative, leading to a measurable change in its photophysical properties, such as fluorescence intensity or color. nih.gov For example, the strong electron-accepting character of the nitrofluorenone moiety can be modulated by the binding of an analyte, which in turn affects the ICT process and the resulting optical signal.
An illustrative example, though not directly involving this compound, is the use of 9-fluorenone oxime as a fluorescent probe for the detection of the organophosphate pesticide chlorpyrifos. mdpi.com In this system, the deprotonated oxime undergoes a nucleophilic attack on the pesticide, leading to a significant change in its fluorescence properties. This demonstrates the potential of the fluorenone scaffold to be functionalized into highly specific and sensitive chemical probes. mdpi.com
Similarly, sensors based on related nitro-aromatic compounds have been developed for the detection of various anions. nih.gov The design of such sensors often involves creating a binding site for the target analyte that is electronically coupled to the chromophoric core. The binding event then perturbs the electronic structure of the molecule, resulting in a detectable signal.
The potential applications of this compound derivatives as sensors and probes are diverse and could include:
Anion Sensors: By incorporating specific anion recognition motifs, these compounds could be designed to selectively detect environmentally or biologically important anions. nih.gov
Fluorescent Probes for Biomolecules: Functionalization with moieties that can specifically interact with proteins or nucleic acids could lead to probes for cellular imaging and diagnostics. mdpi.commdpi.com
Gas Sensors: The adsorption of certain gas molecules onto a thin film of a this compound derivative could alter its conductivity or optical properties, forming the basis of a gas sensor. mdpi.comresearchgate.net
Mechanistic Investigations of Reactions Involving 4 Nitrofluoren 9 One
Kinetic Studies of 4-Nitrofluoren-9-one Reactions
Kinetic studies are fundamental to elucidating reaction mechanisms by providing information about the rates of chemical reactions and the factors that influence them.
Reaction Progress Kinetic Analysis (RPKA) is a powerful technique for rapidly acquiring mechanistic information from a minimal number of experiments. It involves continuously monitoring the concentrations of reactants, intermediates, and products over the course of a single reaction.
While no specific RPKA studies on this compound have been identified in the conducted searches, this methodology would be highly applicable to understanding its reactions. For instance, in a hypothetical reduction of the nitro group or a nucleophilic addition to the carbonyl group, RPKA could help to:
Identify the order of the reaction with respect to each reactant.
Detect the formation and decay of any reaction intermediates.
Uncover catalyst activation, deactivation, or product inhibition.
A hypothetical RPKA experiment for the reduction of this compound could be designed as follows:
| Parameter Monitored | Experimental Setup | Potential Insights |
| Concentration of this compound | In-situ IR or UV-Vis spectroscopy | Determination of reaction rate and order. |
| Concentration of Reducing Agent | Quenched aliquots analyzed by HPLC or GC | Understanding the role and consumption of the reductant. |
| Formation of Intermediates/Products | In-situ spectroscopy or rapid sampling MS | Identification of transient species and reaction pathway. |
Table 1: Hypothetical Reaction Progress Kinetic Analysis Setup for this compound Reduction.
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state. libretexts.org It involves replacing an atom in a reactant with one of its heavier isotopes and measuring the effect on the reaction rate. libretexts.org
No experimental KIE studies specifically involving this compound were found. However, we can predict where isotope effects might be observed in its reactions. For example, in a base-catalyzed enolization reaction, replacing the acidic protons at the C9 position with deuterium (B1214612) would be expected to exhibit a primary kinetic isotope effect if C-H bond breaking is the rate-determining step.
| Reaction Type | Isotopic Substitution | Expected Isotope Effect (kH/kD) | Mechanistic Implication |
| Base-catalyzed enolization | H at C9 replaced with D | > 1 (Primary KIE) | C-H bond cleavage is part of the rate-determining step. |
| Nucleophilic addition to C=O | Solvent isotope effect (e.g., H2O vs. D2O) | > 1 or < 1 (Secondary KIE) | Change in solvation or involvement of proton transfer in the transition state. |
Table 2: Predicted Kinetic Isotope Effects in Hypothetical Reactions of this compound.
Catalytic Cycles and Intermediate Identification in this compound Transformations
Catalysis is key to many organic transformations. Understanding the catalytic cycle and identifying intermediates are crucial for optimizing reaction conditions and catalyst design.
While specific catalytic transformations of this compound are not well-documented, related fluorene (B118485) derivatives undergo various catalyzed reactions. For instance, the synthesis of push-pull molecules based on nitrofluoren-9-one derivatives has been reported, where aluminium chloride was used as a mediator for the thioacetalization reaction, which failed under standard conditions due to charge transfer interactions. nih.gov This highlights the critical role of Lewis acid catalysis in overcoming the electronic effects of the nitrofluorene core.
Nitroaromatic compounds are known to undergo radical reactions and multi-electron transfer processes, particularly in their reduction. rsc.org The nitro group of this compound can be reduced to a nitro radical anion, which can then participate in further reactions.
Although no specific studies on radical chain processes involving this compound were found, it is plausible that under single-electron transfer (SET) conditions, it could initiate radical chain reactions. For example, its reduction could lead to the formation of a radical anion that could then propagate a chain reaction.
Elucidation of Regioselectivity and Stereoselectivity in this compound Derivatization
Regioselectivity and stereoselectivity are critical aspects of synthesis, especially when creating complex molecules with specific biological activities or material properties.
Stereoselectivity would be a key consideration in reactions involving the carbonyl group at the C9 position. Nucleophilic addition to the prochiral ketone can lead to the formation of a chiral center. The use of chiral reagents or catalysts would be necessary to achieve stereoselective transformations. For instance, the asymmetric reduction of the ketone would yield a chiral alcohol, and the enantioselectivity would depend on the chiral catalyst or reducing agent employed. While general methods for asymmetric reductions of ketones are well-established, their specific application to this compound has not been detailed in the available literature.
Future Research Directions for 4 Nitrofluoren 9 One
Exploration of Novel Synthetic Methodologies
While established methods exist for synthesizing 4-Nitrofluoren-9-one, there is a continuous drive to develop more efficient, sustainable, and selective synthetic routes. Future research could focus on:
Green Chemistry Approaches: Investigating solvent-free reactions, catalytic methods using earth-abundant metals, or employing flow chemistry techniques to improve reaction efficiency and reduce waste. The development of greener nitration procedures for fluorenone derivatives is also an area with potential.
Stereoselective Synthesis: For applications requiring specific stereoisomers, developing methods that control stereochemistry during synthesis would be highly valuable.
Direct Functionalization: Exploring direct C-H functionalization strategies on the fluorenone core to introduce nitro groups or other substituents with greater precision and fewer steps.
Scalability and Cost-Effectiveness: Developing synthetic pathways that are readily scalable for industrial production while maintaining cost-effectiveness is crucial for broader application.
Development of New Functional Materials Based on this compound Architectures
The electron-accepting nature of the nitrofluorenone (B14763482) moiety makes it an attractive building block for advanced functional materials. Future research directions include:
Organic Electronics: Designing and synthesizing novel derivatives for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Modifications to tune charge transport properties and energy levels are key.
Sensors: Developing chemosensors or biosensors that utilize the optical or electrochemical properties of this compound derivatives for the detection of specific analytes. Changes in fluorescence or redox potential upon analyte binding could be exploited.
Photocatalysis and Photochemistry: Exploring the use of this compound-based compounds as photocatalysts for organic transformations or as photosensitizers. Research into their photophysical properties, such as singlet oxygen generation, could lead to new applications in photodynamic therapy or environmental remediation.
Polymer Science: Incorporating this compound units into polymer backbones or side chains to create materials with tailored electronic, optical, or mechanical properties.
In-depth Mechanistic Understanding of Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is essential for rational design and optimization of synthetic routes and applications. Areas for future study include:
Reactivity in Organic Transformations: Elucidating the detailed mechanisms of reactions where this compound acts as a reactant, intermediate, or catalyst. This includes understanding the role of the nitro group and the carbonyl functionality in various transformations.
Photochemical Reaction Pathways: Investigating the excited-state dynamics and reaction pathways under photochemical conditions, which could reveal new photo-induced transformations or degradation routes.
Catalytic Mechanisms: If this compound or its derivatives are found to exhibit catalytic activity, detailed studies into their catalytic cycles and active species are warranted.
Advanced Environmental Fate Modeling and Biotransformation Studies (non-toxicological)
Understanding how this compound behaves in the environment is crucial for assessing its potential impact and developing remediation strategies. Future research should focus on:
Degradation Pathways: Investigating the abiotic (e.g., photolysis, hydrolysis) and biotic (microbial) degradation pathways of this compound in various environmental compartments (water, soil, air).
Environmental Transport and Partitioning: Developing and applying advanced multimedia environmental fate models to predict the distribution, persistence, and transport of this compound and its potential transformation products in different environmental scenarios. This includes understanding its sorption behavior to soil and sediment.
Metabolite Identification: Identifying and characterizing the transformation products formed during biotransformation processes, without focusing on toxicological endpoints, to understand the complete environmental fate.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental techniques offers a powerful approach for the rational design of new molecules and materials. Future research should emphasize:
Predictive Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to predict the electronic, optical, and reactivity properties of novel this compound derivatives before synthesis. This can guide synthetic efforts towards molecules with desired characteristics.
Structure-Property Relationship Studies: Correlating computational predictions with experimental data to establish robust structure-property relationships, enabling more accurate design of materials for specific applications.
Mechanism Simulation: Employing computational tools to simulate and validate proposed reaction mechanisms, providing deeper insights into chemical transformations involving this compound.
By pursuing these research directions, scientists can unlock the full potential of this compound in diverse fields, from advanced materials to environmental science.
Compound Name Index:
this compound
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 4-Nitrofluoren-9-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Nitration of fluorenone derivatives typically involves electrophilic aromatic substitution. For this compound, a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) is commonly used. Reaction progress can be monitored via thin-layer chromatography (TLC). Purification methods include recrystallization (e.g., using ethanol) or column chromatography (silica gel, hexane/ethyl acetate eluent). Yield optimization may require adjusting stoichiometry, reaction time, and temperature gradients. Characterization should include melting point analysis, ¹H/¹³C NMR, and IR spectroscopy to confirm nitro-group incorporation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments. For example, the nitro group at the 4-position deshields adjacent protons, causing distinct splitting patterns.
- IR Spectroscopy : To identify NO₂ asymmetric/symmetric stretching bands (~1520 cm⁻¹ and ~1350 cm⁻¹).
- Mass Spectrometry (MS) : For molecular ion ([M]⁺) and fragmentation pattern validation.
Conflicting data (e.g., unexpected peaks in NMR) should be addressed by cross-referencing with literature, verifying solvent purity, and repeating experiments. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Nitroaromatic compounds can be explosive under friction or heat. Key protocols include:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for synthesis and handling.
- Storage : In cool, dry conditions away from oxidizers.
Refer to fluorenone safety data sheets (SDS) for baseline hazards (e.g., skin/eye irritation) and emergency procedures .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration of fluorenone derivatives be addressed to favor the 4-position?
- Methodological Answer : Regioselectivity is influenced by directing effects and steric hindrance. Computational modeling (e.g., DFT calculations) can predict electron density distribution in fluorenone, identifying the 4-position as meta-directing. Experimental validation may involve:
- Low-Temperature Nitration : To minimize kinetic vs. thermodynamic product formation.
- Directed Ortho-Metalation : Pre-functionalization with directing groups (e.g., -SiMe₃) to block competing positions.
- HPLC Analysis : To quantify isomer ratios and optimize conditions .
Q. How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model:
- HOMO-LUMO Gaps : To assess electron-withdrawing effects of the nitro group, relevant for photophysical applications.
- Reactivity Indices : Fukui functions to predict sites for electrophilic/nucleophilic attacks.
Validate computational results with experimental UV-Vis spectra and cyclic voltammetry .
Q. What strategies are effective in resolving contradictions between experimental and theoretical data in the structural analysis of nitroaromatic compounds?
- Methodological Answer : Contradictions (e.g., NMR shifts vs. DFT predictions) require:
- Solvent Effects : Simulate solvent environments (e.g., PCM models) in computational studies.
- Crystallographic Validation : X-ray diffraction (XRD) to resolve ambiguities in bond lengths/angles.
- Dynamic NMR : To probe conformational flexibility affecting spectral data .
Q. What interdisciplinary approaches are used to study the photophysical properties of this compound for material science applications?
- Methodological Answer :
- UV-Vis Spectroscopy : To measure absorbance maxima and bandgap energy.
- Fluorescence Quenching Studies : To assess electron-deficient behavior in OLEDs.
- Thermogravimetric Analysis (TGA) : For thermal stability evaluation in device fabrication.
Cross-reference crystallographic data (XRD) with computational HOMO-LUMO profiles to correlate structure with optoelectronic properties .
Methodological Notes
- Data Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections, including raw spectral data in supplementary materials .
- Ethical Referencing : Cite primary literature (e.g., crystallography studies in Acta Crystallographica) to avoid redundant or unverified claims .
- Framework Application : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to design hypothesis-driven studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
